N-[(2-bromo-4,5-dimethylphenyl)carbamothioyl]-2-fluorobenzamide
Overview
Description
N-[(2-bromo-4,5-dimethylphenyl)carbamothioyl]-2-fluorobenzamide is a synthetic organic compound characterized by the presence of bromine, fluorine, and sulfur atoms within its molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-bromo-4,5-dimethylphenyl)carbamothioyl]-2-fluorobenzamide typically involves the reaction of 2-bromo-4,5-dimethylaniline with thiophosgene to form the corresponding isothiocyanate intermediate. This intermediate is then reacted with 2-fluorobenzoyl chloride under controlled conditions to yield the final product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen, and solvents like dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(2-bromo-4,5-dimethylphenyl)carbamothioyl]-2-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into corresponding amines or thiols.
Substitution: Halogen atoms in the compound can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines.
Scientific Research Applications
N-[(2-bromo-4,5-dimethylphenyl)carbamothioyl]-2-fluorobenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of N-[(2-bromo-4,5-dimethylphenyl)carbamothioyl]-2-fluorobenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or proteins, leading to its observed biological effects. The exact pathways and targets are subjects of ongoing research, but it is believed that the presence of halogen and sulfur atoms plays a crucial role in its activity.
Comparison with Similar Compounds
Similar Compounds
- **N-(2,4-dimethylphenyl)carbamothioyl]-2-fluorobenzamide
- **N-(3,4-dimethylphenyl)carbamothioyl]-2-fluorobenzamide
- **N-(2,5-dimethylphenyl)carbamothioyl]-2-fluorobenzamide
Uniqueness
N-[(2-bromo-4,5-dimethylphenyl)carbamothioyl]-2-fluorobenzamide is unique due to the specific arrangement of bromine, fluorine, and sulfur atoms in its structure. This unique configuration contributes to its distinct chemical and biological properties, setting it apart from similar compounds.
Properties
IUPAC Name |
N-[(2-bromo-4,5-dimethylphenyl)carbamothioyl]-2-fluorobenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrFN2OS/c1-9-7-12(17)14(8-10(9)2)19-16(22)20-15(21)11-5-3-4-6-13(11)18/h3-8H,1-2H3,(H2,19,20,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDKYVPTZKWQZPJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)Br)NC(=S)NC(=O)C2=CC=CC=C2F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrFN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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